molecular formula C10H10O B12894386 4,6-Dimethyl-1-benzofuran CAS No. 116668-34-9

4,6-Dimethyl-1-benzofuran

Cat. No.: B12894386
CAS No.: 116668-34-9
M. Wt: 146.19 g/mol
InChI Key: FTDWPZACXQZNMS-UHFFFAOYSA-N
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Description

4,6-Dimethylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. The presence of two methyl groups at the 4th and 6th positions of the benzofuran ring distinguishes 4,6-dimethylbenzofuran from other benzofuran derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethylbenzofuran can be achieved through various methods. One common approach involves the cyclization of ortho-hydroxyacetophenone derivatives. For instance, the acylation of ortho-hydroxyacetophenone with aliphatic or aromatic acid chlorides, followed by intramolecular cyclization in the presence of low-valent titanium, yields benzofurans . Another method includes the cyclization of ortho-(1-alkynyl)anisoles mediated by p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of 4,6-dimethylbenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while nitration can produce nitrobenzofurans .

Scientific Research Applications

4,6-Dimethylbenzofuran has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dimethylbenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors, affecting enzymes like carbonic anhydrase and tyrosinase. These interactions can modulate biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4,6-Dimethylbenzofuran is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 4th and 6th positions can affect the compound’s electronic properties and steric interactions, making it distinct from other benzofuran derivatives .

Properties

CAS No.

116668-34-9

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

4,6-dimethyl-1-benzofuran

InChI

InChI=1S/C10H10O/c1-7-5-8(2)9-3-4-11-10(9)6-7/h3-6H,1-2H3

InChI Key

FTDWPZACXQZNMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=COC2=C1)C

Origin of Product

United States

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